(E)-2-Hexenyl octanoate
Description
Contextualization of Aliphatic Esters as Bioactive Volatile Organic Compounds (VOCs)
Aliphatic esters are a major class of volatile organic compounds (VOCs) that play crucial roles in the natural world. mdpi.commdpi.comscispace.com These compounds, often characterized by their fruity or floral scents, are synthesized by plants and are involved in a variety of biological interactions. mdpi.commdpi.com In the realm of chemical ecology, these esters act as semiochemicals, which are chemicals that convey signals between organisms. pherobase.comnih.gov For instance, they can serve as attractants for pollinators or, conversely, as deterrents to herbivores. nih.govusp.br The specific blend of VOCs emitted by a plant can provide information about its species, health, and reproductive status. usp.br
Academic Significance and Research Trajectories of (E)-2-Hexenyl Octanoate (B1194180)
(E)-2-Hexenyl octanoate, with the chemical formula C14H26O2, is an ester derived from (E)-2-hexenol and octanoic acid. ontosight.ainih.gov Its distinct fruity or pear-like aroma has made it a subject of interest in both academic and industrial research. ontosight.ainih.gov
In chemical ecology , the role of this compound as a semiochemical is an area of active investigation. pherobase.compherobase.com Research explores how this compound, often as part of a complex blend of volatiles, influences the behavior of insects. For example, certain esters can act as attractants for pest insects, while others may attract their natural predators, suggesting potential applications in pest management strategies. nih.govusp.br Studies have shown that the antennae of some insects are highly sensitive to specific esters, indicating their importance in host location and selection. slu.sesenasica.gob.mx
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and related compounds.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H26O2 | ontosight.ainih.gov |
| Molecular Weight | 226.35 g/mol | nih.gov |
| Appearance | Colourless liquid | nih.gov |
| Aroma | Pear | nih.gov |
| Solubility | Practically insoluble in water; soluble in non-polar solvents and ethanol | nih.gov |
Table 2: Identification of this compound and Related Compounds in Various Fruits
| Fruit | Compound(s) Identified | Research Focus | Source |
| Plum | (E)-2-Hexenyl acetate (B1210297), (E)-2-Hexenyl hexanoate (B1226103) | Analysis of volatile compounds contributing to fruit aroma. | cabidigitallibrary.org |
| Peach | (E)-2-Hexenyl acetate, (E)-2-Hexenyl butanoate | Characterization of aroma profiles during postharvest storage. | nih.govresearchgate.net |
| Apple | (E)-2-Hexenyl hexanoate | Identification of aroma-active compounds. | cabidigitallibrary.org |
| Strawberry | (E)-2-Hexenyl hexanoate | Discrimination and characterization of aroma profiles in different varieties. | mdpi.com |
| Nectarine | (E)-2-Hexenyl acetate, Ethyl octanoate, Methyl octanoate | Electroantennogram responses of the Mediterranean fruit fly to volatile constituents. | senasica.gob.mx |
| Pear | Ethyl octanoate | Contribution to sweet or fruity odors. | mdpi.com |
Structure
3D Structure
Properties
CAS No. |
85554-72-9 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
[(E)-hex-2-enyl] octanoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h8,11H,3-7,9-10,12-13H2,1-2H3/b11-8+ |
InChI Key |
IRUGSDVUJNNIMW-DHZHZOJOSA-N |
SMILES |
CCCCCCCC(=O)OCC=CCCC |
Isomeric SMILES |
CCCCCCCC(=O)OC/C=C/CCC |
Canonical SMILES |
CCCCCCCC(=O)OCC=CCCC |
density |
0.881-0.887 |
Other CAS No. |
85554-72-9 |
physical_description |
Colourless liquid; Pear aroma |
solubility |
Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution of E 2 Hexenyl Octanoate
Identification in Plant Matrices and Fruit Volatile Profiles
The aroma of many fruits is a complex blend of numerous volatile organic compounds, with esters often playing a predominant role. (E)-2-Hexenyl octanoate (B1194180) is one such ester that contributes to the characteristic scent of several fruits.
Distribution in Specific Fruit Cultivars and Varieties
(E)-2-Hexenyl octanoate has been identified as a volatile component in a variety of fruits. Research has shown its presence in different cultivars of fruits such as apples and strawberries. For instance, a study on the volatile profiles of 47 monovarietal cloudy apple juices mentioned the presence of this compound in the 'Red Moon' variety. vup.sk In a comprehensive analysis of 40 apple cultivars, this compound was also detected, highlighting its role as a component of apple aroma. Furthermore, studies on strawberry varieties have consistently identified this compound as part of their volatile composition. mdpi.comnih.gov Specifically, it was found in all four strawberry varieties studied in one analysis. mdpi.comnih.gov
Table 1: Presence of this compound and Related Esters in Fruit Cultivars
| Fruit | Cultivar/Variety | Compound Identified |
|---|---|---|
| Apple | Red Moon | This compound vup.sk |
| Apple | Various (40 cultivars) | This compound |
| Strawberry | Four varieties | (E)-2-Hexenyl hexanoate (B1226103) mdpi.comnih.gov |
| Strawberry | Bogyojosaeng, Suhong | (E)-2-Hexenyl acetate (B1210297) koreascience.krresearchgate.net |
| Pear | Various Chinese cultivars | Methyl octanoate, Hex-2-enyl acetate mdpi.com |
| Peach | Four yellow-fleshed cultivars | (E)-2-Hexenyl hexanoate researchgate.net |
| Plum | Prunus domestica | Hexyl octanoate cabidigitallibrary.org |
Detection in Insect Semiochemical Systems
Insects utilize a sophisticated language of chemical signals, known as semiochemicals, for a variety of interactions. This compound has been identified as a component of these chemical communication systems in certain insect species.
Role in Intra- and Interspecific Chemical Communication
Semiochemicals can mediate interactions both within a species (intraspecific) and between different species (interspecific). nih.gov this compound and related compounds can act as alarm pheromones. For instance, (E)-2-hexenyl hexanoate serves as the alarm pheromone for the bean bug, Riptortus clavatus. sakura.ne.jp These chemical signals can alert other individuals of the same species to danger.
Furthermore, plant volatiles, including esters, can play a role in attracting natural enemies of herbivorous insects, a form of interspecific communication. researchgate.netusp.br For example, the release of certain volatile compounds by a plant when it is damaged by an insect can attract predators or parasitoids of that insect. usp.br
Presence in Defensive Secretions and Pheromone Blends
This compound and similar esters have been found in the defensive secretions of various insects. These secretions are used to deter predators. For example, the defensive secretions of some rove beetles (Staphylinidae) contain a mixture of compounds including various octanoates. uni-bayreuth.de In Heteroptera, compounds like (E)-2-hexenal and (E)-2-octenal are common in defensive secretions. researchgate.net While not this compound itself, these related compounds highlight the use of C6 and C8 structures in insect defense.
In addition to defense, these compounds are also components of pheromone blends that can be involved in aggregation or mating. For example, in the bed bug (Cimex lectularius), (E)-2-hexenal and (E)-2-octenal are multifunctional pheromones, acting as aggregants at low concentrations and alarm signals at high concentrations. mdpi.com
Quantitative and Qualitative Variations Across Biological Sources
The amount and specific type of volatile compounds, including this compound, can vary significantly depending on the biological source. These variations are influenced by factors such as genetics, developmental stage, and environmental conditions.
In insects, the chemical composition of secretions can also differ between species and even between sexes or developmental stages within the same species. For example, the dorsal abdominal gland secretions of nymphal bean bugs contain different compounds than the metathoracic scent gland secretions of adults. researchgate.net The composition of pheromone blends can also be highly specific to a particular species. sakura.ne.jp This specificity is crucial for effective chemical communication.
Table 2: Comparison of Volatile Compound Variations
| Biological Source | Key Findings on Variation |
|---|---|
| Apple Cultivars | Significant quantitative and qualitative differences in volatile profiles among 40 cultivars. nih.gov |
| Strawberry Varieties | Distinct volatile organic compound fingerprints for different varieties. nih.gov |
| Grape Varieties | Volatile composition is consistent within cultivars but quantitative variations are influenced by the growing season. frontiersin.org |
| Insects (Heteroptera) | Defensive secretions vary between species and developmental stages. researchgate.net |
| Insects (General) | Pheromone blends are often species-specific. sakura.ne.jp |
Biosynthetic Pathways and Molecular Mechanisms of E 2 Hexenyl Octanoate Formation
Enzymatic Catalysis in Ester Biosynthesis
The final and crucial step in the formation of (E)-2-Hexenyl octanoate (B1194180) is an esterification reaction catalyzed by a specific class of enzymes. This reaction brings together an alcohol and an acyl-coenzyme A (CoA) molecule. The availability and activity of the enzymes involved, primarily Alcohol Acyltransferases (AATs) and Alcohol Dehydrogenases (ADHs), are paramount to the rate of ester production.
Alcohol Acyltransferases (AATs) are the key enzymes that directly catalyze the formation of volatile esters. frontiersin.org They belong to the BAHD superfamily of acyltransferases and function by transferring an acyl group from an acyl-CoA donor, in this case, octanoyl-CoA, to an alcohol acceptor, (E)-2-hexenol. frontiersin.orgnih.govnih.gov The activity of AAT enzymes is often considered the decisive step in volatile ester formation and is frequently correlated with high levels of ester accumulation during fruit ripening. frontiersin.orgnih.gov Characterization of recombinant AAT proteins from various fruits has shown that they can utilize a wide array of alcohol substrates, including straight-chain (C3-C10), branched-chain, and aromatic alcohols, demonstrating their versatility in producing a diverse profile of esters. researchgate.net
Alcohol Dehydrogenases (ADHs) play a critical supportive role in this pathway by ensuring the availability of the alcohol precursor. frontiersin.org These enzymes catalyze the reversible reduction of aldehydes to their corresponding alcohols. frontiersin.orgnih.gov In the context of (E)-2-Hexenyl octanoate synthesis, ADH facilitates the conversion of (E)-2-hexenal to (E)-2-hexenol. The ADH enzyme family is extensive and its members are involved in various aspects of plant growth, development, and stress responses, including fruit ripening and aroma production. frontiersin.org
| Enzyme Class | Function in this compound Biosynthesis | Key Characteristics |
| Alcohol Acyltransferases (AATs) | Catalyzes the final esterification step: (E)-2-hexenol + octanoyl-CoA → this compound. frontiersin.orgoup.com | Belong to the BAHD superfamily; activity often increases during fruit ripening; can use a broad range of alcohol and acyl-CoA substrates. frontiersin.orgresearchgate.net |
| Alcohol Dehydrogenases (ADHs) | Reduces (E)-2-hexenal to form the alcohol precursor, (E)-2-hexenol. frontiersin.orgtandfonline.com | Often NAD(P)-dependent; involved in various metabolic processes; expression is linked to fruit development and aroma synthesis. frontiersin.orgmdpi.com |
The biosynthesis of this compound relies on the availability of two primary precursors derived from fatty acid metabolism: the alcohol moiety, (E)-2-hexenol, and the acyl moiety, octanoyl-CoA.
The C6 alcohol, (E)-2-hexenol, is generated via the lipoxygenase (LOX) pathway. frontiersin.orgresearchgate.net This pathway begins with polyunsaturated fatty acids, primarily linoleic and α-linolenic acids. frontiersin.org These fatty acids are first oxygenated by lipoxygenase (LOX) to form hydroperoxides. Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves these hydroperoxides to produce C6 aldehydes, such as (E)-2-hexenal. mdpi.com Finally, as previously mentioned, alcohol dehydrogenase (ADH) reduces this aldehyde to form (E)-2-hexenol. researchgate.net
| Precursor | Biosynthetic Origin | Key Enzymes in Formation |
| (E)-2-hexenol | Lipoxygenase (LOX) Pathway | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH) researchgate.netmdpi.com |
| Octanoyl-CoA | Fatty Acid Metabolism (β-oxidation) | Enzymes of the β-oxidation spiral |
Genetic and Transcriptomic Regulation of Volatile Ester Production
The production of this compound is tightly regulated at the genetic level. The expression of genes encoding the key biosynthetic enzymes is meticulously controlled during plant development and in response to various signals, ensuring that ester production occurs at the appropriate time and level.
The accumulation of volatile esters, including this compound, is often intimately linked with the ripening process in fruits. Gene expression studies in various species have revealed that the transcripts for key enzymes like AATs and ADHs increase significantly as the fruit matures. uni-lj.si For instance, in strawberry fruit, the expression of LOX genes is highest in the green stage, while ADH and AAT gene expression levels are upregulated in the white and red (ripe) stages, respectively, which corresponds with the accumulation of alcohols and esters. uni-lj.si Similarly, in kiwifruit, the expression of an AAT gene (AdAT17) was found to parallel the changes in total ester content during ripening. nih.gov This coordinated upregulation of biosynthetic genes is a common strategy employed by plants to produce the burst of aroma compounds characteristic of ripe fruit. researchgate.net
Table of Gene Expression Research Findings
| Fruit Species | Key Genes Studied | Expression Pattern During Ripening | Correlation with Ester Production |
|---|---|---|---|
| Strawberry (Fragaria × ananassa) | LOX, ADH, AAT | LOX expression decreases; ADH and AAT expression increases significantly in the red (ripe) stage. uni-lj.si | The shift in gene expression correlates with a decrease in aldehydes and an increase in alcohols and esters. uni-lj.si |
| Kiwifruit (Actinidia deliciosa) | AdFAD1, AdALDH2, AdAT17 | Expression patterns paralleled the changes in total ester content, enhanced by ethylene (B1197577). nih.govnih.gov | Transcripts of these genes showed a high correlation with total ester concentrations. nih.gov |
The expression of ester biosynthesis genes is orchestrated by a complex network of transcription factors (TFs). These regulatory proteins bind to specific sequences in the promoter regions of target genes, such as AATs, thereby activating or repressing their transcription. oup.com Ethylene, a key ripening hormone in climacteric fruits, often triggers a cascade of TF activity that leads to the expression of aroma-related genes. nih.gov
In 'Nanguo' pears, for example, the transcription factors PuNAC37 and PuWRKY74 were found to synergistically inhibit the expression of the PuAAT1 gene. oup.com This inhibition is part of the mechanism by which the ethylene inhibitor 1-methylcyclopropene (B38975) (1-MCP) suppresses ester synthesis. oup.com Conversely, in kiwifruit, the transcription factors AdNAC5 and AdDof4 were identified as a trans-activator and a trans-suppressor, respectively, of the AdFAD1 promoter, a gene involved in providing precursors for ester synthesis. nih.gov These findings highlight the sophisticated transcriptional machinery that fine-tunes the production of volatile esters.
| Transcription Factor | Plant Species | Target Gene(s) | Regulatory Action |
| PuNAC37 / PuWRKY74 | 'Nanguo' Pear | PuAAT1 | Synergistic inhibition of expression oup.com |
| AdNAC5 | Kiwifruit | AdFAD1 | Trans-activation of the promoter nih.gov |
| AdDof4 | Kiwifruit | AdFAD1 | Trans-suppression of the promoter nih.gov |
Environmental and Physiological Factors Influencing Biosynthesis Rates
The rate of this compound biosynthesis is not solely dependent on internal genetic programs but is also significantly influenced by external environmental conditions and the physiological state of the plant.
Physiologically, the ripening process, particularly in climacteric fruits, is a dominant factor. The surge in ethylene production during ripening acts as a master switch, initiating the expression of many aroma-related genes and leading to a sharp increase in ester synthesis. nih.govashs.org The maturity of the fruit at harvest is also crucial, as prematurely picked fruit often lacks the capacity to produce a full profile of volatile compounds. ashs.org
Environmentally, factors such as light and temperature play a significant role. Studies on apples have shown that light exposure can modulate volatile ester emissions, with maximal production occurring at light levels below full sun, suggesting that excessive light may be detrimental to the biosynthesis of certain esters. ishs.org Temperature is another critical variable; storage at low temperatures or exposure to extreme temperatures like frost can dramatically alter or reduce the production of volatile esters. researchgate.netpenpublishing.net Agricultural practices, such as the bagging of grapes or leaf removal, can also modify the micro-environment of the fruit and thereby influence the final concentration of aroma compounds. mdpi.comsemanticscholar.org
| Factor | Effect on Volatile Ester Biosynthesis | Example |
| Light Exposure | Modulates ester production; excessive light can be inhibitory. | In 'Delicious' apples, maximum acetate (B1210297) ester emission occurred below 100% full sun exposure. ishs.org |
| Temperature | Low temperatures and frost can significantly reduce or alter ester synthesis. penpublishing.net | Long-term low-temperature storage of apples suppresses the emission of esters, aldehydes, and alcohols. researchgate.net |
| Ethylene | A primary promoter of ester biosynthesis in climacteric fruits. nih.gov | Ethylene treatment enhances ester production in kiwifruit, while inhibitors like 1-MCP suppress it. nih.govnih.gov |
| Harvest Maturity | Immature fruit has a reduced capacity for volatile production. | Apples harvested at a pre-climacteric stage show reduced volatile production. ashs.org |
| Agricultural Practices | Can alter the fruit's micro-environment and volatile profile. | Bagging of grapes led to a higher proportion of aldehydes like hexanal. mdpi.com |
Advanced Synthetic Methodologies for E 2 Hexenyl Octanoate Research
Chemoenzymatic Synthesis Using Biocatalysts
The use of biocatalysts, particularly lipases, in the synthesis of (E)-2-hexenyl octanoate (B1194180) represents a significant advancement over traditional chemical methods. nih.gov Enzymatic synthesis offers several advantages, including high specificity, milder reaction conditions, and the potential for creating products considered "natural." nih.gov
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes capable of catalyzing both the hydrolysis and synthesis of esters. In non-aqueous or low-water environments, the equilibrium of lipase-catalyzed reactions shifts towards synthesis, making them ideal for producing esters like (E)-2-hexenyl octanoate. The primary enzymatic routes for its synthesis are direct esterification and transesterification.
Direct Esterification: This reaction involves the direct condensation of (E)-2-hexenol with octanoic acid, with the removal of water to drive the reaction towards the formation of the ester. ontosight.ai
(E)-2-Hexenol + Octanoic Acid ⇌ this compound + Water
Transesterification (Alcoholysis): An alternative route is the reaction of an activated form of octanoic acid, such as a vinyl or ethyl ester, with (E)-2-hexenol. This method can sometimes offer higher yields or faster reaction rates compared to direct esterification. For instance, the synthesis of various flavor esters has been successfully achieved through transesterification using vinyl esters as the acyl donor. nih.gov
Vinyl Octanoate + (E)-2-Hexenol → this compound + Acetaldehyde
Research on similar esters, such as hexyl octanoate, has demonstrated the feasibility of these lipase-catalyzed reactions. dtu.dk While specific data for this compound is limited in publicly available literature, the principles and conditions are directly applicable.
The choice of lipase (B570770) is crucial for optimizing the synthesis of this compound. Different lipases exhibit varying activities and selectivities towards the substrates. Commonly studied lipases for the synthesis of flavor esters include those from Candida antarctica (often available as the immobilized preparation Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia. mdpi.com Screening various lipases under specific reaction conditions is a critical first step in developing an efficient process.
Table 1: Comparison of Immobilized Lipases for the Synthesis of Representative Octanoate Esters
| Lipase Source | Support Material | Ester Product | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Rhizopus oryzae NRRL 3562 | Celite | Octyl Acetate (B1210297) | 12 | 92.35 | nih.gov |
| Rhizomucor miehei | Amberlite IRC 50 | Pentyl Octanoate | Not specified | >90 (at 40°C) | scielo.br |
| Candida antarctica (Novozym 435) | Macroporous acrylic resin | Hexyl Octanoate | Not specified | High | dtu.dk |
Note: This table presents data for closely related octanoate esters as representative examples due to the limited availability of specific data for this compound.
Understanding the kinetics and mechanism of the lipase-catalyzed synthesis of this compound is essential for process optimization and reactor design. The most widely accepted model for lipase-catalyzed esterification and transesterification reactions is the Ping-Pong Bi-Bi mechanism. dtu.dk
This mechanism involves the formation of a covalent acyl-enzyme intermediate. First, the acyl donor (octanoic acid or its ester) binds to the lipase, and the acyl group is transferred to the active site of the enzyme, releasing the first product (e.g., water or an alcohol). Subsequently, the alcohol substrate ((E)-2-hexenol) binds to the acyl-enzyme complex, and the acyl group is transferred to the alcohol, forming the final ester product and regenerating the free enzyme.
Kinetic studies on the synthesis of hexyl octanoate using immobilized Candida antarctica lipase (Novozym 435) have confirmed that the reaction follows a Ping-Pong Bi-Bi mechanism with inhibition by both substrates. dtu.dk This means that at high concentrations, both octanoic acid and hexanol can inhibit the enzyme's activity, a crucial factor to consider when determining the optimal substrate molar ratio.
Table 2: Kinetic Parameters for the Enzymatic Synthesis of Hexyl Octanoate *
| Kinetic Parameter | Description | Value | Reference |
| Vmax | Maximum reaction velocity | Varies with conditions | dtu.dk |
| KA | Michaelis constant for the acyl donor (Octanoic Acid) | Varies with conditions | dtu.dk |
| KB | Michaelis constant for the alcohol (Hexanol) | Varies with conditions | dtu.dk |
| KiA | Inhibition constant for the acyl donor | Varies with conditions | dtu.dk |
| KiB | Inhibition constant for the alcohol | Varies with conditions | dtu.dk |
*Note: This table presents kinetic parameters for the synthesis of hexyl octanoate as a model for this compound. The exact values are dependent on specific reaction conditions such as temperature, solvent, and enzyme concentration.
Sustainable Synthesis Approaches
The development of sustainable methods for the synthesis of this compound is driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources.
Enzymatic synthesis of esters inherently aligns with several principles of green chemistry. The use of biocatalysts (enzymes) instead of traditional acid or base catalysts avoids the use of harsh and corrosive chemicals. mdpi.com Furthermore, enzymatic reactions are typically conducted under milder conditions of temperature and pressure, leading to lower energy consumption.
Solvent-free synthesis is a particularly attractive green approach. nih.govmdpi.com By eliminating the need for organic solvents, this method reduces waste and simplifies downstream processing. For the synthesis of this compound, a solvent-free system would involve the direct reaction of the liquid substrates, (E)-2-hexenol and octanoic acid, with the immobilized lipase. Several studies on other flavor esters have demonstrated the feasibility and high yields of solvent-free lipase-catalyzed synthesis. nih.govmdpi.com
The sustainability of this compound synthesis can be further enhanced by utilizing renewable feedstocks for the production of the precursor molecules, (E)-2-hexenol and octanoic acid. While traditionally derived from petrochemical sources, research is ongoing to produce these and similar molecules from biomass. For instance, some fatty acids and alcohols can be obtained from the hydrolysis of vegetable oils.
When a solvent is necessary, the choice of an environmentally benign solvent is critical. Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives include supercritical fluids (like CO2), ionic liquids, and deep eutectic solvents (DESs). acs.orgresearchgate.net DESs, in particular, are gaining attention as they are often biodegradable, have low volatility, and can be tailored to dissolve specific substrates, potentially enhancing reaction rates and enzyme stability. acs.org
Analytical Chemistry Approaches for E 2 Hexenyl Octanoate Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are essential for isolating (E)-2-Hexenyl octanoate (B1194180) from other volatile and semi-volatile compounds present in a sample. Gas chromatography is the primary technique employed for this purpose due to the compound's volatility.
Gas chromatography (GC) is a fundamental technique for the analysis of volatile compounds like (E)-2-Hexenyl octanoate. The separation is typically performed on a capillary column, with polarity chosen to optimize the resolution of target analytes. For instance, polar columns like those with a polyethylene (B3416737) glycol stationary phase (e.g., HP-INNOWax) are often used for separating flavor esters. cabidigitallibrary.org
Gas Chromatography-Flame Ionization Detection (GC-FID): The Flame Ionization Detector (FID) is a robust and widely used detector for quantifying organic compounds after separation by GC. It offers high sensitivity and a wide linear range. While it is not selective and responds to virtually all carbon-containing compounds, it is highly effective for quantification when the identity of the compound has been confirmed by other means. In the analysis of fruit volatiles, GC-FID is frequently used in parallel with mass spectrometry and olfactometry to provide quantitative data on the identified aroma compounds. cabidigitallibrary.orgcabidigitallibrary.orgmdpi.com
Gas Chromatography-Olfactometry (GC-O): This technique uniquely combines instrumental analysis with human sensory perception. As compounds elute from the GC column, the effluent is split between a conventional detector (like FID or MS) and a sniffing port where a trained analyst can detect and describe the odor of each separated compound. sld.curesearchgate.net This is particularly crucial in flavor research, as it directly identifies which compounds are aroma-active, even if they are present in trace amounts below the detection limits of other detectors. cabidigitallibrary.org In studies of apple cultivars, GC-O has been instrumental in identifying the key aroma-impact compounds, a group to which this compound and related esters belong. cabidigitallibrary.orgvup.sk
| Analytical Technique | Principle | Application for this compound |
| GC-FID | Separated compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon. | Quantitative analysis of this compound in complex mixtures like fruit extracts. cabidigitallibrary.orgcabidigitallibrary.org |
| GC-O | A human assessor sniffs the GC effluent to detect and describe odor-active compounds as they elute. | Identification of this compound as an aroma-contributing compound and characterization of its specific scent (e.g., pear-like). cabidigitallibrary.orgfao.org |
For highly complex biological samples such as fruit extracts, where hundreds of volatile compounds can be present, conventional one-dimensional GC (1D-GC) may not provide sufficient resolving power. scielo.br Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation capability. scielo.brives-openscience.eu
In GC×GC, two columns with different stationary phase selectivities (e.g., nonpolar × mid-polar) are connected in series via a modulator. scielo.brresearchgate.net The modulator traps, refocuses, and re-injects fractions from the first column onto the second, faster-separating column. This results in a dramatic increase in peak capacity, improved resolution, and enhanced sensitivity due to the cryo-focusing effect of the modulator. scielo.br The resulting data is presented as a two-dimensional chromatogram, where structurally related compounds often appear in ordered patterns, aiding in their identification. scielo.brmdpi.com This technique is exceptionally powerful for the detailed profiling of the "volatilome" of fruits and beverages, allowing for the separation of this compound from isomers and other co-eluting compounds that might interfere with its analysis in 1D-GC. researchgate.netsepsolve.com
Mass Spectrometric Identification and Structural Elucidation
Mass spectrometry (MS) is the definitive tool for the structural identification of volatile compounds separated by GC. It provides information on the molecular weight and fragmentation pattern of a molecule, which serves as a chemical fingerprint.
Electron Ionization (EI) Mass Spectrometry: EI is the most common ionization technique used in GC-MS. mdpi.com Molecules eluting from the GC column are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. mdpi.com The resulting mass spectrum is a unique pattern of fragment ions that can be compared against spectral libraries (like NIST or Wiley) for compound identification. nih.govnih.gov For esters like this compound, characteristic fragments include an acylium ion ([RCO]+), which is indicative of the octanoate portion, and other ions resulting from cleavages around the ester linkage and within the hexenyl group. nih.govresearchgate.net While EI provides rich structural information, the high energy can sometimes lead to extensive fragmentation where the molecular ion (the ion representing the intact molecule) is weak or absent. mdpi.com
Chemical Ionization (CI) Mass Spectrometry: CI is a "softer" ionization technique that uses a reagent gas (e.g., methane (B114726) or ammonia) to ionize the analyte through proton transfer reactions. scispace.com This process imparts less energy to the molecule, resulting in significantly less fragmentation. jst.go.jp The primary ion observed is typically the protonated molecule [M+H]+. jst.go.jp This makes CI highly valuable for confirming the molecular weight of a compound, which can be ambiguous from EI data alone. researchgate.net The use of both EI and CI provides complementary information, with EI for library-based identification and CI for unambiguous molecular weight determination. researchgate.net
| Ionization Method | Principle | Information Provided for this compound |
| Electron Ionization (EI) | High-energy electrons (70 eV) bombard the molecule, causing ionization and extensive, reproducible fragmentation. | Provides a characteristic "fingerprint" mass spectrum for library matching and structural elucidation of the ester's acyl and alkyl portions. nih.govresearchgate.net |
| Chemical Ionization (CI) | A reagent gas transfers a proton to the analyte molecule in a low-energy process. | Generates a strong protonated molecule peak [M+H]+, confirming the molecular weight (226.35 g/mol ). scispace.comjst.go.jp |
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors < 5 ppm). drawellanalytical.com This capability is a significant advantage over nominal mass spectrometers. The precise mass measurement allows for the calculation of a compound's elemental formula, which greatly increases the confidence in its identification, especially for trace components or when authentic standards are not available. drawellanalytical.comijpsonline.com In flavor research, where key aroma compounds are often present at very low concentrations, the high sensitivity and mass accuracy of GC-HRMS are invaluable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and for confidently identifying trace analytes like this compound in complex food matrices. ijpsonline.comresearchgate.net
Advanced Sample Preparation Strategies for Biological Matrices
The goal of sample preparation is to isolate and concentrate volatile compounds like this compound from the complex biological matrix (e.g., fruit tissue, juice) and remove interfering substances. nih.gov
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, widely used technique for the extraction of volatiles from food and biological samples. thermofisher.comunito.it A fused silica (B1680970) fiber coated with a sorbent polymer is exposed to the headspace (the gas phase) above the sample. thermofisher.com Volatile compounds partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the hot GC injector, where the analytes are thermally desorbed onto the analytical column. thermofisher.com The choice of fiber coating is critical for efficient extraction; for a broad range of flavor compounds including esters, fibers with mixed phases like DVB/CAR/PDMS are often effective. sld.curedalyc.org HS-SPME is frequently the method of choice for analyzing the volatile profile of fruits in which this compound is found. cabidigitallibrary.orgcabidigitallibrary.orgredalyc.org
Liquid-Liquid Extraction (LLE): In LLE, the sample is mixed with an immiscible organic solvent. Analytes partition into the organic solvent, which is then separated, concentrated, and injected into the GC. The choice of solvent and pH adjustment can be used to selectively extract certain classes of compounds. chromatographyonline.com
Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed into a cartridge to retain analytes from a liquid sample. thermofisher.com Interfering compounds can be washed away, and the analytes of interest are then eluted with a small volume of solvent. This technique is effective for cleaning up complex liquid samples and concentrating analytes. nih.gov
These preparation techniques are crucial for reducing matrix effects, where other components in the sample can interfere with the ionization and detection of the target analyte, leading to inaccurate quantification. chromatographyonline.commdpi.com
Headspace-Solid Phase Microextraction (HS-SPME)
Headspace-Solid Phase Microextraction (HS-SPME) is a widely employed, solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds (VOCs) in various matrices. vup.sk It is particularly well-suited for isolating aroma compounds like this compound from food and beverage samples. redalyc.org The method involves exposing a fused silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (GC-MS). vup.skredalyc.org
The choice of fiber coating is crucial for efficient extraction. For general aroma profiling, which would include esters like this compound, fibers with a combination of coating materials are often used to trap a wide range of analytes with different polarities and molecular weights. Common coatings include Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). researchgate.net For instance, a 75 μm Carboxene/Polydimethylsiloxane (CAR/PDMS) fiber has been successfully used to collect aroma compounds from fruit samples by exposing the fiber to the sample headspace at elevated temperatures (e.g., 70°C for 45 minutes). dergipark.org.tr This approach allows for the effective concentration of trace-level volatiles prior to GC-MS analysis, enabling their identification and quantification. dergipark.org.trcabidigitallibrary.org
Optimization of Extraction and Enrichment Protocols for Trace Analysis
To achieve the low detection limits required for trace analysis of this compound, the optimization of HS-SPME parameters is essential. Several factors influence the extraction efficiency, including temperature, extraction time, sample volume, and the addition of salt (salting-out effect). researchgate.netmdpi.com
Key Optimization Parameters:
Extraction Temperature: Increasing the temperature generally facilitates the release of semi-volatile compounds from the sample matrix into the headspace, but excessive heat can degrade thermally labile compounds or alter the natural aroma profile. mdpi.com Studies have shown that temperatures between 40°C and 60°C are often optimal for extracting volatile esters from fruit matrices. mdpi.commdpi.com
Extraction Time: The duration of fiber exposure to the headspace must be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber coating. Optimized times typically range from 30 to 60 minutes. vup.skresearchgate.net
Salting-Out Effect: The addition of an inorganic salt, such as sodium chloride (NaCl), to the sample increases the ionic strength of the aqueous phase. This reduces the solubility of nonpolar organic compounds like this compound, promoting their transfer into the headspace and enhancing extraction efficiency. researchgate.net
The table below summarizes typical parameters optimized for the HS-SPME analysis of volatile esters in complex matrices.
| Parameter | Optimized Value/Range | Rationale | Source |
| Fiber Coating | 50/30 µm DVB/CAR/PDMS | Broad-spectrum coating for various volatile compounds. | researchgate.net |
| Extraction Temperature | 40°C - 60°C | Balances analyte volatility with potential degradation. mdpi.commdpi.com | researchgate.netmdpi.commdpi.com |
| Extraction Time | 30 - 60 min | Allows for sufficient analyte partitioning to the fiber. | vup.skresearchgate.net |
| Salt Addition | 2g NaCl or 20% (w/v) | Increases the ionic strength of the sample, enhancing the release of nonpolar analytes into the headspace. | researchgate.netdergipark.org.tr |
| Sample Dilution | 10 times | Can be necessary for highly concentrated samples to avoid fiber saturation. | researchgate.net |
By carefully optimizing these parameters, analysts can significantly improve the sensitivity and accuracy of HS-SPME methods for the trace analysis of this compound.
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy) for Purity and Structure Confirmation
Following isolation and chromatographic separation, spectroscopic techniques are indispensable for the unambiguous structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise molecular structure.
¹H NMR provides information about the number and types of hydrogen atoms and their connectivity. For this compound, ¹H NMR would confirm the presence of the trans (E) double bond through the characteristic coupling constants of the vinyl protons.
¹³C NMR reveals the number and chemical environment of carbon atoms in the molecule. nih.govrsc.org The spectrum for this compound would show distinct signals for the carbonyl carbon of the ester group, the carbons of the double bond, and the various methylene (B1212753) and methyl carbons in the hexenyl and octanoyl chains. nih.govfao.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:
A strong C=O stretching vibration around 1740 cm⁻¹, typical for an ester.
C-O stretching vibrations.
C=C stretching for the alkene group.
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS), mass spectrometry is crucial for both identification and quantification. The electron ionization (EI) mass spectrum of this compound provides a molecular ion peak (M⁺) corresponding to its molecular weight (226.35 g/mol ) and a characteristic fragmentation pattern that serves as a chemical fingerprint. nih.govfao.orgguidechem.com This pattern allows for confident identification by comparing it to spectral libraries like NIST. nist.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists MS as a required identification test for this compound. fao.org
The table below summarizes key identifiers and spectral data for this compound.
| Property | Value / Key Information | Source |
| Chemical Formula | C₁₄H₂₆O₂ | nih.govontosight.ai |
| Molecular Weight | 226.35 g/mol | nih.gov |
| CAS Number | 85554-72-9 | nih.govfao.org |
| Mass Spectrometry (MS) | Provides molecular ion peak and a unique fragmentation pattern for identification. | nih.govfao.org |
| ¹³C NMR Spectroscopy | Confirms the carbon skeleton, including the carbonyl and vinyl carbons. | nih.govfao.org |
| Infrared (IR) Spectroscopy | Shows characteristic C=O ester stretch. | nih.gov |
Together, these analytical and spectroscopic methods provide a comprehensive framework for the reliable extraction, characterization, and purity confirmation of this compound from complex samples.
Ecological and Biological Roles of E 2 Hexenyl Octanoate
Mediation of Plant-Herbivore and Plant-Pathogen Interactions
Plants respond to attacks from herbivores and pathogens through a complex and dynamic defense system that includes the production of toxic chemicals, physical barriers, and the release of VOCs. lumenlearning.comyoutube.com These defenses can be either constantly present (constitutive) or produced in response to damage (induced). wur.nl
Involvement in Induced Plant Defense Responses Against Biotic Stressors
When a plant's tissues are damaged by an herbivore or pathogen, it triggers a series of biochemical responses. lumenlearning.com While direct research on (E)-2-Hexenyl octanoate's role is not widely documented, the broader class of GLVs, including aldehydes, alcohols, and their esters, are well-known for their involvement in plant defense. semanticscholar.orgnih.gov These compounds are rapidly released upon tissue damage and can act as signals to activate defense mechanisms in other parts of the same plant or even in neighboring plants.
Role in Attracting Natural Enemies of Herbivorous Pests (Indirect Defense)
One of the most sophisticated plant defense strategies is the recruitment of the herbivore's natural enemies, a phenomenon known as indirect defense. conservationevidence.com Plants achieve this by releasing a specific blend of herbivore-induced plant volatiles (HIPVs) that act as cues for predators and parasitoids. nih.gov
While a direct role for (E)-2-Hexenyl octanoate (B1194180) as a specific attractant is not extensively documented, related compounds are key players in these interactions. For example, a formulation containing (E)-2-hexenal and methyl salicylate has been used to increase the retention of predatory stink bugs in crop fields for pest management. nih.gov The chemical composition of the volatile blend is crucial, as different compounds can attract different species of natural enemies. It is conceivable that this compound could function as one component within a larger, synergistic blend of HIPVs that signals the presence of prey to beneficial insects.
Function as a Semiochemical in Insect Behavior
Semiochemicals are chemicals that mediate interactions between organisms. plantprotection.pl They are broadly divided into pheromones (intraspecific communication) and allelochemicals (interspecific communication). Esters similar to this compound, such as (E)-2-octenyl acetate (B1210297), have been identified as important semiochemicals in various insects. researchgate.netresearchgate.net
Influence on Aggregation, Dispersal, and Mating Behaviors
This compound and related compounds can influence a variety of insect behaviors. For example, (E)-2-octenyl acetate has been identified as a key component of the pheromone blend of the pentatomid bug Bagrada hilaris. nih.govmdpi.com Laboratory and field studies have shown that this compound is attractive to females and nymphs, suggesting a role in mate location and aggregation. researchgate.netnih.gov
Similarly, the defensive secretions of several heteropteran species contain related compounds like (E)-2-hexenyl acetate and (E)-2-octenyl acetate. researchgate.net These chemicals can act as repellents to predators, thereby influencing the dispersal and survival of the insect. Given these functions in closely related esters, this compound likely plays a role as a semiochemical, potentially as part of an aggregation or sex pheromone blend, or as a defensive allomone in certain insect species.
Synergistic and Antagonistic Interactions with Established Pheromones
The behavioral response of an insect to a semiochemical is often dependent on the context of other chemical cues. A single compound may have a weak effect, but it can act synergistically to significantly enhance the activity of a primary pheromone. Green leaf volatiles have been shown to synergize the attractive effect of insect pheromones for several species, including the boll weevil and the Mediterranean fruit fly. google.com This synergy can increase the number of insects attracted to a pheromone source. Conversely, the presence of certain compounds can antagonize or inhibit the response to a pheromone, which is critical for maintaining species-specific communication channels. While specific synergistic or antagonistic interactions involving this compound are not well-documented, its structural similarity to known modulators of pheromone activity suggests it could have such a role.
Contribution to Olfactory Perception and Chemoreception Mechanisms
Insects perceive the chemical world through a highly sophisticated chemoreception system, which involves olfactory and gustatory receptors located on their antennae and other sensory organs. researchgate.netnih.govresearchgate.net This system allows them to detect and interpret the complex blends of volatile compounds that signal the presence of food, mates, and danger. nih.gov
The process of chemoreception involves several steps: odor molecules enter through pores in the insect's sensilla, bind to receptor proteins on the dendrites of sensory neurons, and initiate an electrical signal that is sent to the brain for processing. researchgate.net Specific receptors are tuned to detect particular chemical structures. Studies on the painted bug, Bagrada hilaris, have used electroantennography (EAG) to show that their antennae are sensitive to (E)-2-octenyl acetate, confirming that they possess the neural machinery to detect this type of ester. researchgate.netnih.gov It is highly probable that insects exposed to this compound would also perceive it through similar olfactory receptor neurons, allowing it to influence their behavior as described in the preceding sections.
Molecular Determinants and Structure-Activity Relationships in Olfactory Receptors
The detection of volatile compounds like this compound at the molecular level is initiated by the binding of the molecule to specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons in the antennae. ORs are a large and diverse family of proteins that exhibit specificity to different odorants. The interaction between an odorant and an OR is determined by the three-dimensional structure of both the molecule and the binding pocket of the receptor.
As with electroantennographic studies, there is a current absence of published research specifically investigating the molecular determinants and structure-activity relationships of this compound with any olfactory receptors. The deorphanization of ORs, which is the process of identifying the specific odorant(s) that activate a particular receptor, is a complex process, and the vast number of ORs and potential odorants means that only a fraction have been characterized.
Computational studies, such as in silico docking, are often used to predict the interactions between odorants and ORs. These studies can help to identify the likely binding sites and the key amino acid residues within the receptor that are important for ligand binding. For example, a computational study on a range of odorants included the related compound (E)-2-hexenyl acetate in its ligand dataset for virtual screening against olfactory receptors nih.gov. Such studies aim to understand the combinatorial response of ORs, where a single odorant can bind to multiple ORs with varying affinities, and a single OR can be activated by multiple odorants nih.gov.
A summary of the key molecular features of this compound and their potential influence on olfactory receptor binding is presented in the table below.
Potential Molecular Determinants of this compound for Olfactory Receptor Interaction
| Molecular Feature | Potential Role in Receptor Binding |
| (E)-2-hexenyl moiety | The geometry of the (E)-double bond and the length of the six-carbon chain likely contribute to the specific fit within the receptor's binding pocket. |
| Octanoate moiety | The eight-carbon chain contributes to the overall size, shape, and lipophilicity of the molecule, influencing its transport to the receptor and its interaction with hydrophobic residues in the binding site. |
| Ester functional group | The ester linkage provides a polar region in the molecule that can form hydrogen bonds or dipole-dipole interactions with specific amino acid residues of the olfactory receptor. |
Further research, including in vitro expression of olfactory receptors in cell lines or Xenopus oocytes followed by exposure to this compound, is necessary to identify the specific receptors that detect this compound and to elucidate the precise molecular interactions that govern its perception.
Metabolic Fates and Environmental Dynamics of E 2 Hexenyl Octanoate
In Vivo Metabolic Transformation and Catabolism in Biological Systems
In biological systems, the metabolic fate of esters like (E)-2-Hexenyl octanoate (B1194180) is primarily initiated by enzymatic hydrolysis. Carboxylesterases, a ubiquitous class of enzymes, are responsible for cleaving the ester bond, yielding the corresponding alcohol and carboxylic acid. nih.govmdpi.com In this case, (E)-2-Hexenyl octanoate is metabolized into (E)-2-hexenol and octanoic acid.
Following this initial hydrolysis, the two resulting molecules enter separate metabolic pathways:
Metabolism of (E)-2-Hexenol: The (E)-2-hexenol portion, a type of "green leaf volatile," can undergo further transformations. In plants, for instance, similar C6-alcohols like (Z)-3-hexenol are known to be glycosylated, a process that attaches a sugar moiety to the molecule, increasing its water solubility and altering its biological activity. nih.gov This suggests a likely metabolic route for (E)-2-hexenol in plant systems that may come into contact with the compound.
Metabolism of Octanoic Acid: Octanoic acid, a medium-chain fatty acid, is readily metabolized by most organisms. It can be activated to its acyl-CoA derivative, octanoyl-CoA, which can then undergo β-oxidation to produce acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production. Alternatively, octanoic acid can be directly incorporated into triglycerides through esterification with glycerol (B35011). nih.gov Studies on isolated rat adipocytes have shown that octanoate is avidly incorporated into triglycerides. nih.gov
| Initial Compound | Enzyme | Metabolic Products | Subsequent Fate |
| This compound | Carboxylesterase | (E)-2-Hexenol | Glycosylation |
| Octanoic Acid | β-oxidation, Triglyceride synthesis |
Environmental Biodegradation and Persistence Studies in Various Media
The environmental persistence of this compound is determined by its susceptibility to various degradation processes, which differ depending on the environmental medium (atmosphere, water, or soil).
Table 7.2.1: Gas-Phase Reaction Rate Coefficients and Estimated Atmospheric Lifetimes of Structurally Similar Hexenyl Esters with OH Radicals
| Compound | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
|---|---|---|
| cis-3-Hexenyl formate | (4.61 ± 0.71) x 10⁻¹¹ | ~6 hours |
| cis-3-Hexenyl acetate (B1210297) | (7.84 ± 1.64) x 10⁻¹¹ | ~3.5 hours |
| cis-3-Hexenyl isobutyrate | (4.84 ± 0.39) x 10⁻¹¹ | ~5.7 hours |
Estimated lifetimes are calculated assuming a global average daytime OH radical concentration of 2 x 10⁶ molecules/cm³.
Given its structure, this compound is expected to have a similarly short atmospheric lifetime, suggesting it is not a persistent atmospheric pollutant.
Aquatic and Soil Degradation: Information regarding the biodegradation of this compound in water and soil is limited. However, its chemical structure as a fatty acid ester suggests it is likely biodegradable. np-mrd.org Microorganisms in soil and water possess esterase enzymes capable of hydrolyzing the ester bond, initiating the degradation process. nih.gov Its low estimated water solubility (0.5682 mg/L @ 25 °C) indicates that if released into aquatic environments, it would likely partition to sediment or organic matter rather than remaining dissolved in the water column. flavscents.com The rate of biodegradation would depend on various factors, including microbial population density, temperature, and nutrient availability. nih.gov
Identification of Environmental Transformation Products and Pathways
The environmental transformation of this compound leads to the formation of various degradation products, primarily through atmospheric oxidation.
The reaction of unsaturated esters with OH radicals in the atmosphere typically involves the addition of the OH radical to the carbon-carbon double bond. This initiates a series of reactions that lead to the fragmentation of the original molecule. acs.org For this compound, this process is expected to yield smaller, more oxidized compounds.
Based on studies of similar compounds, the atmospheric degradation of this compound is predicted to produce a mixture of carbonyls and organic acids. acs.org The cleavage of the molecule at the site of the double bond would likely result in the formation of propanal and propanoic acid from the hexenyl portion of the molecule, along with other functionalized ester fragments.
Table 7.3.1: Potential Environmental Transformation Products of this compound via Atmospheric Oxidation
| Precursor Compound | Transformation Pathway | Potential Products |
|---|---|---|
| This compound | Reaction with OH radicals | Propanal |
| Propanoic acid | ||
| Functionalized saturated esters |
These initial transformation products can undergo further oxidation and degradation in the environment. The formation of aldehydes, esters, and organic acids can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality. researchgate.net In soil and water, the primary transformation pathway is expected to be hydrolysis, leading to (E)-2-hexenol and octanoic acid, which would then be further biodegraded by microorganisms.
Research Applications in Flavor and Aroma Biotechnology
Metabolic Engineering of Microorganisms for Enhanced Production of (E)-2-Hexenyl Octanoate (B1194180)
Metabolic engineering offers a promising avenue for the overproduction of specific esters like (E)-2-hexenyl octanoate in microbial hosts. This approach involves the targeted modification of cellular metabolic pathways to channel precursor molecules towards the synthesis of the desired compound. While specific research on the metabolic engineering of microorganisms solely for this compound production is emerging, the principles are well-established through studies on other valuable esters.
The biosynthesis of this compound in a microbial host would necessitate the availability of two key precursors: (E)-2-hexenol and octanoyl-CoA. Therefore, metabolic engineering strategies would focus on enhancing the intracellular pools of these molecules and efficiently catalyzing their condensation. A potential host for such engineering is the yeast Saccharomyces cerevisiae, which is widely used in the production of food and beverages and has well-characterized metabolic pathways. nih.gov
Key Metabolic Engineering Strategies:
Enhancing Precursor Supply:
(E)-2-Hexenol Pathway: The biosynthesis of (E)-2-hexenol originates from the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids like linolenic acid. Engineering a yeast strain would involve introducing heterologous genes encoding for key enzymes such as lipoxygenase and hydroperoxide lyase to convert endogenous fatty acids into the necessary C6 aldehyde, (Z)-3-hexenal. This aldehyde can then be isomerized to (E)-2-hexenal and subsequently reduced to (E)-2-hexenol by endogenous or heterologously expressed alcohol dehydrogenases.
Octanoyl-CoA Pathway: The production of octanoyl-CoA is a part of the fatty acid synthesis (FAS) pathway. Overexpression of key genes in the FAS pathway, such as acetyl-CoA carboxylase (ACC1), can increase the pool of fatty acyl-CoAs, including octanoyl-CoA. nih.gov
Enhancing Ester Synthesis:
Alcohol Acyltransferases (AATs): The final and crucial step is the esterification of (E)-2-hexenol with octanoyl-CoA. This reaction is catalyzed by alcohol acyltransferases (AATs). nih.gov Introducing a highly efficient and specific AAT is paramount for high-yield production. AATs from various plant sources, such as strawberry (Fragaria x ananassa) or apple (Malus domestica), which are known to produce a variety of esters, could be heterologously expressed in the microbial host. researchgate.netfrontiersin.org The selection of an AAT with high specificity for C6 alcohols and medium-chain acyl-CoAs would be critical. nih.gov
The following table outlines a hypothetical metabolic engineering strategy in S. cerevisiae for the production of this compound.
| Metabolic Target | Engineering Strategy | Gene/Enzyme Examples | Rationale |
| (E)-2-Hexenol Biosynthesis | Heterologous expression of the lipoxygenase pathway | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) from plants | To produce the C6 alcohol precursor from endogenous fatty acids. |
| Octanoyl-CoA Biosynthesis | Overexpression of key fatty acid synthesis genes | Acetyl-CoA Carboxylase (ACC1), Fatty Acid Synthase (FAS) | To increase the intracellular pool of the C8 acyl-CoA precursor. nih.gov |
| Esterification | Heterologous expression of a specific alcohol acyltransferase | Alcohol Acyltransferase (AAT) from strawberry or apple | To efficiently catalyze the condensation of (E)-2-hexenol and octanoyl-CoA. nih.govfrontiersin.org |
| Competing Pathway Reduction | Deletion or downregulation of genes in competing pathways | Genes involved in β-oxidation or alternative carbon usage | To divert metabolic flux towards ester production. |
Biotechnological Approaches for the Generation of Natural Flavor Compounds
Beyond metabolic engineering of whole organisms, in vitro enzymatic synthesis represents a significant biotechnological approach for producing natural flavor compounds like this compound. This method offers several advantages, including milder reaction conditions, higher specificity, and the production of compounds that can be labeled as "natural." Lipases are the most commonly employed enzymes for the synthesis of esters. researchgate.net
The enzymatic synthesis of this compound involves the direct esterification of (E)-2-hexenol and octanoic acid. The selection of the lipase (B570770), reaction medium, and other process parameters are crucial for achieving high conversion rates and product purity.
Key Factors in Enzymatic Synthesis:
Lipase Selection: Lipases from different microbial sources exhibit varying substrate specificities and catalytic efficiencies. Commonly used lipases for ester synthesis include those from Candida antarctica (immobilized as Novozym 435) and Rhizomucor miehei (immobilized as Lipozyme RM IM). lmaleidykla.ltnih.gov Screening different lipases is a critical first step to identify the most effective biocatalyst for the specific substrates. lmaleidykla.lt
Reaction Medium: The choice of solvent is critical as it affects enzyme activity and substrate solubility. While non-aqueous organic solvents like hexane (B92381) are often used to shift the reaction equilibrium towards synthesis by removing the water by-product, there is a growing interest in solvent-free systems to create a greener process. lmaleidykla.ltmdpi.com
Optimization of Reaction Parameters: Temperature, substrate molar ratio, and enzyme concentration are key parameters that need to be optimized to maximize the yield of this compound. Response surface methodology (RSM) is a common statistical tool used for this optimization. lmaleidykla.ltlmaleidykla.lt For instance, a study on the synthesis of phenethyl octanoate found optimal conditions to be a reaction time of 120 minutes at 30°C with specific substrate and enzyme concentrations, achieving an 80% conversion rate. lmaleidykla.lt Similar optimization would be necessary for this compound synthesis.
The table below summarizes research findings on the enzymatic synthesis of various octanoate esters, providing insights applicable to the production of this compound.
| Ester Product | Lipase Used | Substrates | Solvent | Key Findings |
| Phenethyl octanoate | Lipozyme® RM IM (Rhizomucor miehei) | 2-Phenylethanol, Glyceryl trioctanoate | Hexane | Achieved 80% conversion under optimized conditions. lmaleidykla.lt |
| Cetyl octanoate | Novozym® 435 (Candida antarctica) | Cetyl alcohol, Octanoic acid | Supercritical CO2 | High yields were achieved, demonstrating the feasibility of green solvents. nih.gov |
| Thymol octanoate | Candida antarctica lipase B (soluble) | Thymol, Octanoic acid | Solvent-free | Achieved a conversion of nearly 94% with an optimized substrate molar ratio. mdpi.com |
| Hexyl octanoate | Immobilized Candida antarctica lipase B | Hexanol, Octanoic acid | Solvent-free | The ping-pong Bi-Bi mechanism was used to model the reaction kinetics. researchgate.net |
Integration in Advanced Aroma Profiling and Quality Control Research Methodologies
This compound, as a significant contributor to the aroma of many fruits, is an important compound in advanced aroma profiling and quality control. Its presence and concentration can be indicative of fruit ripeness, quality, and processing conditions.
Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the identification and quantification of volatile compounds, including this compound, in complex food matrices. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used to extract volatile compounds before GC-MS analysis. nih.gov
Sensory Panel Analysis: Trained sensory panels are used to describe and quantify the sensory attributes of food products. This compound can be used as a reference standard in the training of sensory panelists to help them recognize and scale specific fruity and green aroma notes. nih.gov
Applications in Quality Control:
Fruit Ripeness and Quality: The concentration of this compound and other hexenyl esters can change significantly during fruit ripening. Monitoring these compounds can serve as a chemical marker for optimal harvest time and to assess fruit quality. mdpi.comnih.gov For example, studies on pepper fruits have shown that the accumulation of hexyl hexanoate (B1226103) is a marker for mature fruit. mdpi.com
Food and Beverage Authenticity: The volatile profile, including the presence of this compound, can be used to authenticate the origin and quality of products like olive oil and wine. us.esacs.org Deviations from a typical profile can indicate adulteration or improper processing.
Process Monitoring: In the production of juices, wines, and other processed fruit products, the volatile profile can be monitored to ensure consistency and quality. The formation or loss of compounds like this compound can indicate the effects of processing steps such as heating or fermentation.
The following table details the role of (E)-2-hexenyl esters and related compounds as volatile markers in different food products.
| Food Product | Analytical Method | Volatile Marker(s) | Quality Attribute Assessed |
| Pepper Fruits | GC-MS | Hexyl hexanoate, trans-2-hexenylisovalerate | Ripeness and variety-specific aroma. mdpi.com |
| Strawberry | HS-SPME-GC-MS | Various esters and other volatiles | Maturation stage. nih.gov |
| Extra Virgin Olive Oil | HS-SPME-GC-MS | (Z)-3-hexen-1-ol, (Z)-2-hexen-1-ol | Green and ripe fruity attributes. us.es |
| Spanish Red Wines | GC-O | (Z)-3-hexenol and various ethyl esters | Aroma profile and quality. acs.org |
| Spirits | GC-MS | Ethyl octanoate, Ethyl hexanoate | Differentiation of spirit types and their characteristic flavors. nih.gov |
Concluding Remarks and Future Research Perspectives
Identification of Current Gaps in Fundamental Knowledge Regarding (E)-2-Hexenyl Octanoate (B1194180)
Despite its commercial use, several fundamental aspects of (E)-2-Hexenyl octanoate remain underexplored, presenting significant gaps in our scientific understanding.
Biosynthetic Pathways and Regulation: The biosynthesis of green leaf volatiles (GLVs) and their esters involves the lipoxygenase (LOX) pathway, culminating in an esterification step catalyzed by alcohol acyltransferases (AATs). frontiersin.orgnih.gov While the general pathway for related compounds like (Z)-3-hexenyl acetate (B1210297) is under investigation, the specific AAT enzymes responsible for synthesizing the octanoate ester from (E)-2-hexenol have not been definitively identified in any organism. nih.gov Furthermore, the genetic and environmental factors that regulate the expression of these enzymes and, consequently, the production and emission of this compound, are largely unknown.
Precise Ecological Role: Many hexenyl esters act as semiochemicals—signaling molecules that mediate interactions between organisms. They can function in plant defense against herbivores or pathogens, attract natural enemies of pests, or act as pheromones. frontiersin.orgnih.govresearchgate.net For instance, (E)-2-octenyl acetate has been identified as a component of the pheromone system in the Bagrada bug. mdpi.com However, the specific ecological role of this compound is not well-defined. It is unclear whether it primarily functions as an attractant, a repellent, or a more nuanced signaling molecule within a specific ecological context. Identifying the insect or plant species that produce or respond to this specific compound is a critical missing piece of the puzzle.
Metabolism and Signal Termination: How organisms that detect this compound process and metabolize the compound is another significant knowledge gap. In plant-plant signaling and plant-insect interactions, the ability to hydrolyze volatile esters back to their constituent alcohols can be crucial for regulating the signal. unibe.ch The specific carboxylesterases or other enzymes that degrade this compound in receiving organisms, thereby terminating the chemical signal, have not been studied.
Environmental Fate and Atmospheric Chemistry: Volatile organic compounds are released into the atmosphere where they can react with oxidants like OH radicals, influencing atmospheric chemistry. While kinetic studies have been performed on some related hexenyl esters, specific data on the atmospheric lifetime and degradation products of this compound are lacking. acs.org A comprehensive understanding of its environmental impact requires further investigation.
Emerging Research Directions in Chemical Ecology, Synthetic Biology, and Sustainable Chemistry
Future research on this compound is poised to advance across several interconnected and innovative fields, driven by the dual demands for sustainable technologies and effective ecological management tools.
Chemical Ecology: The growing need for sustainable pest management solutions has spurred significant interest in semiochemicals. eg.netmarket.us A primary research direction is the definitive identification of the ecological function of this compound. This involves field studies and laboratory bioassays, such as electroantennography (EAG) and behavioral experiments, to determine if it acts as a pheromone or an allelochemical for key agricultural pests or beneficial insects. mdpi.com Future work should focus on its potential integration into Integrated Pest Management (IPM) programs, possibly as part of a multi-component lure for monitoring traps or in mating disruption strategies. eg.netmdpi.com
Synthetic Biology and Metabolic Engineering: Traditional chemical synthesis of flavor and fragrance compounds is often energy-intensive and relies on petrochemical precursors. website-files.com The future of production lies in biotechnology. researchgate.net An exciting frontier is the metabolic engineering of microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce this compound from simple, renewable feedstocks such as glycerol (B35011) or glucose. mdpi.comwur.nlnih.gov This research involves identifying and assembling the necessary biosynthetic pathways, engineering host strains to optimize precursor supply (e.g., octanoyl-CoA and (E)-2-hexenol), and improving final product titers. nih.govnih.gov Techniques like in-situ product removal could be employed to overcome potential toxicity issues and streamline downstream processing. wur.nl
Sustainable Chemistry: As an alternative or complement to whole-cell fermentation, enzymatic synthesis represents a key pillar of green chemistry. nih.gov The use of lipases to catalyze the esterification of (E)-2-hexenol and octanoic acid in solvent-free systems offers a sustainable method to produce "natural" labeled this compound. website-files.comlmaleidykla.lt Future research will focus on discovering novel, highly efficient lipases, optimizing reaction conditions using methodologies like response surface methodology, and developing robust immobilized enzyme systems for continuous-flow reactors, enhancing both efficiency and economic viability. lmaleidykla.ltscielo.br
Prospective Methodological Advancements for Comprehensive Analysis and Application
To unlock the full potential of this compound in research and application, advanced analytical and delivery methods are required.
Advanced Analytical Techniques: While gas chromatography-mass spectrometry (GC-MS) remains a cornerstone for volatile analysis, newer techniques offer enhanced capabilities. bohrium.com Proton-transfer-reaction mass spectrometry (PTR-MS) allows for real-time, online monitoring of volatile emissions from living organisms, providing invaluable data on the dynamics of its production in response to ecological cues. frontiersin.org For separating this compound from complex volatile blends, comprehensive two-dimensional gas chromatography (GC×GC) offers superior resolution. researchgate.net
Chiral Analysis: Chirality is a key factor in the biological activity of many semiochemicals. Although the double bond in this compound does not create a chiral center on the main carbon chain, its precursors or related compounds in a natural blend may be chiral. The development and application of chiral chromatography methods are essential to separate and identify enantiomers, which may exhibit different biological activities. gcms.czwikipedia.org
Chemometrics and Data Integration: The vast datasets generated by modern analytical platforms necessitate the use of sophisticated chemometric and bioinformatic tools. bohrium.comnih.gov Multivariate statistical analyses, such as principal component analysis (PCA), are crucial for identifying patterns in complex volatile profiles and correlating the presence of this compound with specific biological or environmental variables.
Novel Delivery Systems: For practical applications in agriculture, the development of advanced formulations for controlled release is critical. researchgate.net Future research will likely focus on creating novel dispensers, such as nano-formulations or biodegradable polymers, that ensure the stable and prolonged release of this compound in the field, maximizing its effectiveness as a pest management tool while minimizing environmental impact.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (E)-2-Hexenal |
| (E)-2-Hexenol |
| This compound |
| (E)-2-Octenyl acetate |
| (Z)-3-Hexenal |
| (Z)-3-Hexenol |
| (Z)-3-Hexenyl acetate |
| Glycerol |
| Glucose |
| Linoleic acid |
| Linolenic acid |
| Octanoic acid |
| Octanoyl-CoA |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying (E)-2-Hexenyl octanoate in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is the gold standard. SPME optimizes volatile compound recovery by using fiber coatings (e.g., divinylbenzene/carboxen/polydimethylsiloxane) to adsorb analytes. GC-MS parameters should include a polar capillary column (e.g., DB-WAX) and electron ionization (EI) at 70 eV. Retention indices (RI) and spectral matching against databases like NIST are critical for identification . For quantification, internal standards (e.g., deuterated analogs) and calibration curves with matrix-matched samples reduce matrix effects.
Q. How does the natural occurrence of this compound vary across plant and insect species?
- Methodological Answer : this compound is a volatile ester found in plant aroma profiles (e.g., peach cultivars) and insect pheromone blends. In Prunus persica hybrids, it contributes to "green" and "fruity" notes, with concentrations varying by cultivar and ripening stage (e.g., 0.01–0.03 µg/g in peach fruit) . In insects like Stenotus rubrovittatus (sorghum plant bug), it occurs in female extracts as part of sex pheromone blends, often mixed with n-hexyl esters. Field trapping studies using synthetic blends (e.g., 100 µg n-hexyl n-butyrate + 0.03–1.0 µg (E)-2-Hexenyl acetate) confirm its behavioral role .
Advanced Research Questions
Q. What experimental approaches are used to determine the role of this compound in insect pheromone systems?
- Methodological Answer : Electrophysiological (GC-EAD) and field trapping assays are key. GC-EAD identifies antennal responses to synthetic compounds, while field tests validate attraction efficacy. For Riptortus clavatus (bean bug), pheromone blends require precise ratios (e.g., (E)-2-Hexenyl (Z)-3-hexenoate:(E)-2-Hexenyl (E)-2-hexenoate:tetradecyl isobutyrate = 1:5:1) to optimize male attraction . Statistical analysis of trap counts (log-transformed data, ANOVA with Tukey’s post hoc) ensures robustness. Synergistic effects (e.g., octadecyl isobutyrate enhancing tetradecyl isobutyrate activity) highlight the need for multi-component testing .
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Stereoselective synthesis using chiral catalysts (e.g., lipases or transition-metal complexes) ensures (E)-configuration dominance. For example, transesterification of (E)-2-hexenol with octanoyl chloride in the presence of Candida antarctica lipase B achieves >95% enantiomeric excess (ee). Purity is verified via chiral GC columns (e.g., Cyclosil-B) and compared to reference standards (e.g., NIST-certified (E)-2-Hexenyl butanoate, KI = 1194) .
Q. How can contradictory data on the optimal ratios of this compound in pheromone blends be resolved?
- Methodological Answer : Meta-analysis of field studies and dose-response experiments address discrepancies. For instance, Stenotus rubrovittatus attraction peaks at a 100:10:1.5:2.5:0.03–1.0 ratio of n-hexyl n-butyrate:(E)-2-Hexenyl n-butyrate:n-hexyl acetate:n-hexyl n-hexanoate:(E)-2-Hexenyl acetate, but regional population differences may alter optimal ratios . Cross-validation using Y-tube olfactometers and wind tunnels under controlled humidity/temperature reduces environmental variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
